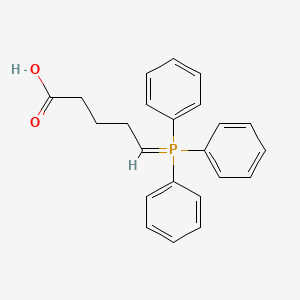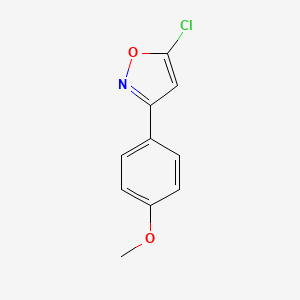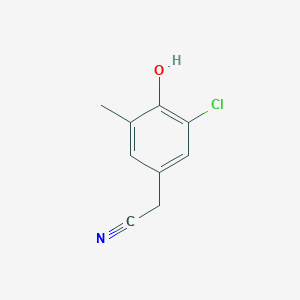
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O5S and a molecular weight of 270.18 g/mol It is characterized by the presence of a trifluoromethylsulfonyloxy group attached to the benzene ring of benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal activities
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial enzymes such as isocitrate lyase, leading to antibacterial effects . The trifluoromethylsulfonyloxy group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)benzoic Acid: Similar in structure but lacks the sulfonyloxy group.
4-(trifluoromethylthio)benzoic Acid: Contains a trifluoromethylthio group instead of the sulfonyloxy group.
Uniqueness
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H5F3O5S |
|---|---|
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
4-(trifluoromethylsulfonyloxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
InChI-Schlüssel |
GDNBJWVBQHSCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)





![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)


